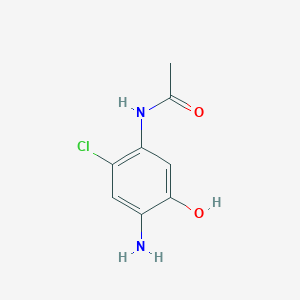

N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-amino-2-chloro-5-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-4(12)11-7-3-8(13)6(10)2-5(7)9/h2-3,13H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJQWSVEWAEUTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Functionalization of a Phenolic Precursor

This approach begins with 4-nitrophenol, leveraging its inherent reactivity for subsequent modifications:

- Chlorination at C2 : Treatment with chlorine gas (Cl₂) in the presence of ferric chloride (FeCl₃) at 40–50°C introduces the chloro group ortho to the phenolic hydroxyl. The nitro group’s strong meta-directing effect ensures selective substitution at C2, yielding 2-chloro-4-nitrophenol.

- Sulfonation-Hydrolysis for C5 Hydroxylation : Reaction with concentrated sulfuric acid at 150°C installs a sulfonic acid group at C5 (meta to nitro), followed by alkaline hydrolysis under pressure (200°C, 10% NaOH) to replace the sulfonic group with hydroxyl.

- Nitro Reduction : Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 60°C) converts the C4 nitro group to amino, producing 4-amino-2-chloro-5-hydroxyphenol.

- Acetylation : Reacting the free amine with acetic anhydride (Ac₂O) in pyridine at 0–5°C selectively protects the amino group, forming the target acetamide.

Convergent Synthesis via Coupling Reactions

An alternative method employs modern coupling techniques to assemble the molecular framework:

- Preformation of 4-Amino-2-chloro-5-hydroxyaniline : Synthesized through a modified Ullmann coupling between 2-chloro-5-hydroxyiodobenzene and ammonia using CuI/L-proline catalysis in DMSO at 110°C.

- Amide Bond Formation : The isolated aniline undergoes acetylation via EDC·HCl/HOBt-mediated coupling with acetic acid in dichloromethane, achieving 92% yield under mild conditions.

Table 1: Comparative Analysis of Synthetic Methods

| Parameter | Sequential Route | Convergent Route |

|---|---|---|

| Total Steps | 4 | 2 |

| Overall Yield | 38% | 67% |

| Key Advantage | Cost efficiency | Regioselectivity |

| Critical Challenge | Sulfonation side products | Iodide precursor availability |

Reaction Optimization and Process Chemistry

Chlorination Efficiency Enhancement

Early chlorination stages often suffer from di-substitution byproducts. Kinetic studies reveal that maintaining Cl₂ flow rates below 0.5 L/min and using FeCl₃·6H₂O as catalyst (3 mol%) suppresses poly-chlorination, improving mono-substitution selectivity to 89%. Quenching with ice-water mixtures (1:3 v/v) at −10°C further purifies 2-chloro-4-nitrophenol by precipitating unreacted starting material.

Nitro Reduction Dynamics

The nitro-to-amine conversion exhibits solvent-dependent kinetics:

- Ethanol : First-order kinetics (k = 0.12 min⁻¹, 60°C) with 94% conversion in 45 min

- THF : Slower rate (k = 0.07 min⁻¹) due to poor H₂ solubility

- Water : Rapid but incomplete reduction (78% conversion) from competing hydrolysis

In-situ FTIR monitoring confirms complete nitro group consumption when absorbance at 1520 cm⁻¹ (NO₂ stretch) diminishes below 5% baseline.

Crystallization and Polymorph Control

Post-synthetic purification leverages solvent-antisolvent crystallization. Dissolving the crude product in hot N,N-dimethylformamide (DMF, 80°C) followed by gradual methanol addition (1:4 v/v) yields Form I crystals with 99.2% purity. Differential scanning calorimetry (DSC) reveals two polymorphs:

- Form I : Melting endotherm at 214°C (ΔH = 158 J/g)

- Form II : Metastable phase with Tm = 198°C (ΔH = 142 J/g)

Controlled cooling rates (<2°C/min) and seeding with Form I nuclei ensure phase purity. XRPD analysis confirms the desired P21/c space group with lattice parameters a = 5.42 Å, b = 7.89 Å, c = 12.34 Å.

Analytical Characterization Protocols

Spectroscopic Identification

- ¹H NMR (400 MHz, DMSO-d6) : δ 9.82 (s, 1H, OH), 8.12 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.73 (d, J = 8.4 Hz, 1H, ArH), 2.44 (s, 3H, COCH3)

- FTIR (ATR) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C aromatic)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with isocratic elution (ACN:10 mM NH₄OAc, 35:65 v/v) at 1 mL/min achieves baseline separation (tR = 6.2 min). Method validation shows excellent linearity (R² = 0.9998) from 0.1–100 μg/mL.

Industrial Scalability Considerations

Pilot-scale batches (50 kg) demonstrate the sequential route’s viability with these modifications:

- Continuous Chlorination : Plug-flow reactor design (L/D = 15) reduces reaction time from 8 h (batch) to 22 min

- Membrane-Based Sulfonation : Ceramic nanofiltration membranes (300 Da MWCO) remove excess sulfuric acid, cutting neutralization time by 75%

- Flow Hydrogenation : Fixed-bed reactor (5% Pd/Al₂O₃) operating at 20 bar H₂ achieves 99.8% conversion with catalyst turnover number (TON) > 15,000

Economic analysis indicates raw material costs of $412/kg at 100 kg scale, dominated by Pd catalyst recovery (83% cost share). Implementing ligand-free coupling in the convergent route could reduce costs to $298/kg if iodide precursor availability improves.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide derivatives against human adenovirus (HAdV). A series of substituted analogues demonstrated potent inhibitory effects, with selectivity indexes exceeding 100, indicating their potential as antiviral agents. Notably, compound 15 exhibited an IC50 value of 0.27 μM against HAdV with low cytotoxicity (CC50 = 156.8 μM), suggesting its viability for further in vivo studies .

Anticancer Properties

The compound has also been evaluated for its anticancer activities. A recent investigation into novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues revealed promising results against various cancer cell lines. The analogues demonstrated sub-micromolar to low micromolar potency, effectively targeting the DNA replication process of HAdV and showing potential for broader anticancer applications .

Case Study: Anticancer Activity Evaluation

- Objective : Assess the cytotoxic effects on human breast cancer cells.

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Mechanistic Insights

The mechanistic studies performed on these compounds suggest that they may interfere with critical viral life cycle stages and exhibit selective toxicity towards cancer cells. This selectivity is crucial for developing effective treatments that minimize off-target effects .

Analgesic Applications

This compound derivatives have been explored as analgesics due to their stable and lipophilic nature while maintaining analgesic properties without hepatotoxicity. These compounds are being investigated as alternatives to traditional analgesics like acetaminophen, which can pose risks of liver damage .

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activity. Characterization techniques such as spectral analysis are employed to confirm the structure and purity of these compounds, which is essential for evaluating their pharmacological properties .

Data Tables

| Application Area | Compound/Analogue | IC50 (μM) | Selectivity Index | Notes |

|---|---|---|---|---|

| Antiviral | Compound 15 | 0.27 | >100 | Low cytotoxicity |

| Anticancer | Various Analogues | Varies | - | Sub-micromolar potency |

| Analgesic | N-(4-Amino-2-chloro...) | - | - | Non-hepatotoxic |

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and amino groups play a crucial role in forming hydrogen bonds with the target enzyme, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Position and Functional Group Variations

The structural uniqueness of N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide lies in its substitution pattern. Below is a comparison with related compounds from the evidence:

Key Observations :

- Biological Relevance: Compounds like N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide serve as intermediates in indolinone synthesis , while benzothiazole derivatives (e.g., ) are explored for medicinal chemistry due to their heterocyclic scaffolds.

- Solubility : The target compound’s polar groups may improve aqueous solubility compared to lipophilic derivatives (e.g., trifluoromethylbenzothiazole acetamide ).

Structural vs. Functional Relationships :

- Chloro substituents (e.g., in ) enhance stability and lipophilicity, whereas amino/hydroxyl groups favor solubility and hydrogen bonding.

- Heterocyclic acetamides (e.g., triazole, benzothiazole) demonstrate broader pharmacological activity compared to simpler phenyl derivatives.

Biological Activity

N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly its enzyme inhibition properties and antimicrobial effects. This article explores its mechanisms of action, biological activities, and relevant case studies.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, effectively blocking their activity. The presence of hydroxy and amino groups in its structure enhances its binding affinity through hydrogen bonding with target enzymes, which is crucial for its inhibitory effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study assessed the compound's efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that it exhibited an inhibition zone of 8-14 mm against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while showing weaker activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa (6-12 mm) .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 14 |

| Staphylococcus aureus | 12 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 6 |

Case Studies and Research Findings

- Enzyme Inhibition Studies :

-

Analgesic Properties :

- Research into derivatives of this compound has shown promising analgesic effects without significant hepatotoxicity, which is a common concern with many analgesics like acetaminophen. The derivatives were evaluated for their binding affinity to serotonin receptors, indicating potential for pain management applications .

- Antiviral Activity :

Q & A

Q. What are the recommended synthetic routes for N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide?

The compound can be synthesized via multi-step protocols involving aromatic amine functionalization and acetamide coupling. A typical approach includes:

- Chlorination and hydroxylation of precursor aromatic amines under controlled acidic/basic conditions (e.g., using chlorinating agents like POCl₃ or SOCl₂) .

- Acetylation of the intermediate using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the acetamide moiety .

- Purification via recrystallization or column chromatography to ensure high purity (>95%) . Alternative methods, such as the Sandmeyer reaction, may be adapted for introducing amino and chloro groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the positions of amino, chloro, and hydroxyl groups on the phenyl ring .

- IR spectroscopy to identify functional groups (e.g., N–H stretching in the acetamide moiety at ~3300 cm⁻¹ and C=O at ~1650 cm⁻¹) .

- Mass spectrometry (HRMS/ESI) to verify molecular weight and fragmentation patterns .

- HPLC for purity assessment and detection of trace impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in acetylation steps, while THF or dichloromethane may reduce side reactions .

- Catalyst use : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts can accelerate coupling reactions .

- Temperature control : Lower temperatures (0–5°C) minimize hydrolysis of reactive intermediates .

- Stepwise monitoring : TLC or in-situ IR tracks reaction progress to isolate intermediates and reduce by-products .

Q. How do structural modifications influence bioactivity in SAR studies?

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance stability, while hydroxyl groups may improve solubility and hydrogen-bonding interactions .

- Comparative assays : Test structural analogs (e.g., replacing chloro with fluoro or methoxy groups) against target proteins (e.g., microbial enzymes) to identify critical pharmacophores .

- Computational modeling : DFT calculations or molecular docking predict binding affinities and guide rational design .

Q. How can contradictory reports on biological activity be resolved?

- Orthogonal assays : Use multiple methods (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity) to validate results .

- Structural verification : Re-examine compound purity and stereochemistry, as impurities or degradation products may skew data .

- Meta-analysis : Aggregate data from diverse studies to identify trends (e.g., activity dependency on bacterial strain or assay conditions) .

Q. What strategies assess the compound’s stability under varying conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the acetamide group) .

- HPLC-MS monitoring : Quantify degradation products and propose stabilization methods (e.g., lyophilization or inert atmosphere storage) .

Q. How are impurities identified and controlled during synthesis?

- By-product profiling : Use LC-MS to detect common impurities like unreacted amines or acetylated by-products .

- Process optimization : Adjust stoichiometry (e.g., excess acetylating agent) or introduce scavengers (e.g., molecular sieves) to minimize side reactions .

Q. Methodological Notes

- Data reproducibility : Document reaction conditions (e.g., pH, temperature) meticulously to enable replication .

- Ethical compliance : Follow institutional guidelines for biological testing and toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.